2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-fluorophenyl)methylene]acetohydrazide
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Overview
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-fluorophenyl)methylene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring, a phenyl group, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-fluorophenyl)methylene]acetohydrazide typically involves multiple steps, including the formation of the benzisothiazole ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzisothiazole ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and fluorophenyl groups can participate in substitution reactions, often using halogenating agents or nucleophiles. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired products.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-fluorophenyl)methylene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring and fluorophenyl group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzisothiazole derivatives and fluorophenyl-containing molecules. Compared to these, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(4-fluorophenyl)methylene]acetohydrazide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:
Properties
Molecular Formula |
C22H17FN4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H17FN4O3S/c23-17-12-10-16(11-13-17)14-24-25-21(28)15-27(18-6-2-1-3-7-18)22-19-8-4-5-9-20(19)31(29,30)26-22/h1-14H,15H2,(H,25,28)/b24-14+ |
InChI Key |
IUPAVMOKHIOQMT-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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